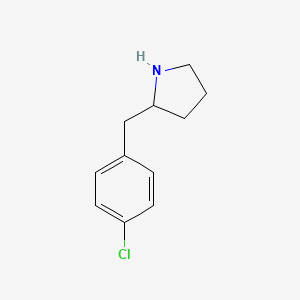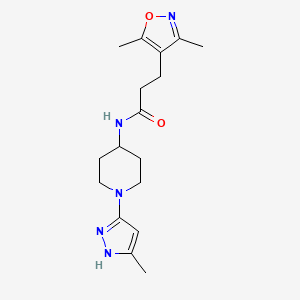
2-(4-Chlorobenzyl)pyrrolidine
Vue d'ensemble
Description
2-(4-Chlorobenzyl)pyrrolidine is a chemical compound with the molecular formula C11H14ClN . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring .
Synthesis Analysis
Pyrrolidine compounds can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . For instance, β-lactam substituted polycyclic fused pyrrolidine alkaloids have been synthesized and shown to possess significant anti-bacterial activity .Molecular Structure Analysis
The molecular structure of 2-(4-Chlorobenzyl)pyrrolidine consists of a pyrrolidine ring attached to a 4-chlorobenzyl group . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis
Pyrrolidine compounds, including 2-(4-Chlorobenzyl)pyrrolidine, can undergo various chemical reactions. These reactions can be influenced by steric factors and the spatial orientation of substituents .Applications De Recherche Scientifique
Memory Enhancement
Research on pyrrolidine derivatives, including structures similar to 2-(4-Chlorobenzyl)pyrrolidine, has shown promising results in memory enhancement. One study explored the memory effects of a group of newly synthesized pyrrolidine derivatives with potential nootropic effects. These substances facilitated the learning process and improved memory in rats, with changes observed in the brain neurotransmission, suggesting their potential application in cognitive enhancement (Petkov et al., 1991).
Inhibition of Heme Oxygenase-2
Another area of research involves the inhibition of heme oxygenase-2 (HO-2) by analogs of 2-(4-Chlorobenzyl)pyrrolidine. A study focused on synthesizing and evaluating such analogs as novel inhibitors of HO. These compounds displayed potent and selective inhibition of HO-2, offering potential applications in pharmacology and therapeutics (Vlahakis et al., 2013).
Effects on Drug-Metabolizing Enzymes
The impact of 4-(4-Chlorobenzyl)pyridine, a related compound to 2-(4-Chlorobenzyl)pyrrolidine, on drug-metabolizing enzymes was studied. The compound showed induction and inhibition effects on hepatic microsomal cytochrome P450 and drug-metabolizing enzymes in rats, both in vivo and in vitro (Kobayashi et al., 2001).
Applications in Synthesis
Pyrrolidines have significant industrial applications, such as in dyes and agrochemical substances. A study on the polar [3+2] cycloaddition reaction involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene highlighted the importance of pyrrolidines in synthetic chemistry (Żmigrodzka et al., 2022).
Anti-Inflammatory Activities
A series of pyrrolidin-2-ones, chemically related to 2-(4-Chlorobenzyl)pyrrolidine, were synthesized and evaluated for their potential anti-inflammatory activities. Some of these compounds displayed promising results in reducing inflammation (Ikuta et al., 1987).
Cognition-Enhancing Properties
The study of 3-pyridyl ether class of nicotinic acetylcholine receptor ligands, which includes compounds similar to 2-(4-Chlorobenzyl)pyrrolidine, revealed their potential in enhancing cognitive abilities. These compounds showed positive effects in various animal models, suggesting their applicability in treating cognitive disorders (Lin et al., 1997).
Inhibition of Blood Platelet Aggregation
Pyrrolidine derivatives, structurally related to 2-(4-Chlorobenzyl)pyrrolidine, have been studied for their ability to inhibit blood platelet aggregation. This suggests potential applications in preventing thrombotic disorders (Makoni & Sugden, 1980).
Magnetic and Electronic Properties
Research has been conducted on compounds like 2-(4-Chlorobenzyl)pyrrolidine to study their magnetic and electronic properties. One such study synthesized [Co(NCS)2(4-(4-chlorobenzyl)pyridine)2]n and explored its magnetic relaxations and transitions, indicating potential applications in materials science (Werner et al., 2015).
Antihypertensive Effects
Pyrrolidin-2-one and pyrrolidine derivatives were synthesized and tested for their antihypertensive effects. Some compounds showed strong activities in this domain, suggesting their potential as therapeutic agents for hypertension (Malawska et al., 2002).
Mécanisme D'action
Target of Action
It is known that pyrrole and pyrrolidine analogs have diverse biological and medicinal importance . They play a vital role in living systems like photosynthesis, oxygen carrier, storage, and redox cycling reactions .
Mode of Action
It can be inferred from the properties of pyrrole and pyrrolidine analogs that they have the potential to interact with various biological targets .
Biochemical Pathways
It is known that pyrrole and pyrrolidine analogs can influence a variety of biological pathways .
Result of Action
It can be inferred from the properties of pyrrole and pyrrolidine analogs that they have the potential to exert various biological effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6,11,13H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGVUZCAENHORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Ethylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2749839.png)
![N'-(5-chloro-2-methylphenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea](/img/structure/B2749840.png)
![N-(4-fluorobenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2749841.png)
![2-[4-(2-Methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2749843.png)
![7-Fluoro-3-({1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2749844.png)
![N'-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2749845.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2749849.png)

![7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-[(E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2749853.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2749854.png)
![5-(benzo[d][1,3]dioxol-5-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749855.png)
![Ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2749860.png)
